molecular formula C6H9BrN2S B574263 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide CAS No. 170456-90-3

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

Cat. No.: B574263
CAS No.: 170456-90-3
M. Wt: 221.116
InChI Key: LUUICVJKBBNISU-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is a heterocyclic compound that features a fused pyrrole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetone, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiazole ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride
  • 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole

Uniqueness

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and reactivity. Compared to its dihydrochloride counterpart, the hydrobromide form may exhibit different pharmacokinetic properties and biological activities. The oxazole analog, on the other hand, has an oxygen atom in place of sulfur, leading to different chemical and biological properties .

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.BrH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUICVJKBBNISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670249
Record name 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170456-90-3
Record name 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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